Cas no 877631-09-9 (N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylthiophene-2-carboxamide)
N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylthiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylthiophene-2-carboxamide
- N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide
- N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-2-carboxamide
- CCG-149562
- F2504-0054
- N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide
- AKOS001518316
- SR-01000019987-1
- 877631-09-9
- AKOS016325070
- SR-01000019987
-
- Inchi: 1S/C15H18N2O3S/c18-15(14-4-2-10-21-14)16-11-12(13-3-1-7-20-13)17-5-8-19-9-6-17/h1-4,7,10,12H,5-6,8-9,11H2,(H,16,18)
- InChI Key: SJMJYLBXFYUYQD-UHFFFAOYSA-N
- SMILES: C1(C(NCC(C2=CC=CO2)N2CCOCC2)=O)SC=CC=1
Computed Properties
- Exact Mass: 306.10381361g/mol
- Monoisotopic Mass: 306.10381361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 83Ų
N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylthiophene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2504-0054-2μmol |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide |
877631-09-9 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
| Life Chemicals | F2504-0054-5μmol |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide |
877631-09-9 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2504-0054-10μmol |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide |
877631-09-9 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2504-0054-20μmol |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide |
877631-09-9 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
| Life Chemicals | F2504-0054-1mg |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide |
877631-09-9 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
| Life Chemicals | F2504-0054-2mg |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide |
877631-09-9 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
| Life Chemicals | F2504-0054-3mg |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide |
877631-09-9 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2504-0054-4mg |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide |
877631-09-9 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2504-0054-5mg |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide |
877631-09-9 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2504-0054-10mg |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide |
877631-09-9 | 90%+ | 10mg |
$118.5 | 2023-05-16 |
N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylthiophene-2-carboxamide Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylthiophene-2-carboxamide
Introduction to N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylthiophene-2-carboxamide (CAS No. 877631-09-9)
N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylthiophene-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique chemical structure, features a thiophene core substituted with a furan ring at the 2-position and a morpholine moiety at the 4-position, linked through an amide functional group. The presence of these heterocyclic structures not only imparts distinct electronic and steric properties but also opens up a myriad of possibilities for its application in drug discovery and molecular design.
The CAS No. 877631-09-9 of this compound serves as a unique identifier, ensuring precise referencing in scientific literature and patents. Its molecular formula, C₁₃H₁₇NO₃S, reflects the complex interplay of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which are essential for its biological activity. The compound’s structure is characterized by its rigid thiophene ring system, which can serve as a scaffold for further functionalization and derivatization.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of heterocyclic compounds. N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylthiophene-2-carboxamide stands out due to its potential to interact with biological targets in multiple ways. The furan ring contributes to π-conjugation, enhancing its ability to modulate enzyme activity and receptor binding, while the morpholine moiety introduces basicity and solubility characteristics that are favorable for oral bioavailability.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry applications. Researchers have been exploring its potential as an intermediate in the synthesis of more complex molecules with therapeutic implications. For instance, derivatives of this compound have shown promise in inhibiting specific kinases and enzymes implicated in various diseases, including cancer and inflammatory disorders. The amide linkage not only provides a site for further chemical modification but also contributes to the compound’s stability and bioavailability.
The furan ring at the 2-position of the thiophene core is particularly noteworthy for its ability to engage in hydrogen bonding interactions with biological targets. This feature has been exploited in the design of small-molecule inhibitors that target protein-protein interactions or enzyme active sites. Additionally, the morpholin-4-yl group at the 4-position introduces a secondary amine functionality, which can be further modified to enhance binding affinity or pharmacokinetic properties. These structural elements make N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylthiophene-2-carboxamide a valuable building block in drug discovery campaigns.
Recent studies have highlighted the compound’s potential in addressing unmet medical needs by targeting neglected diseases. The structural motifs present in this molecule are reminiscent of known bioactive scaffolds, suggesting that it may exhibit similar pharmacological effects. Preclinical investigations have begun to uncover its mechanism of action, revealing interactions with key biological pathways that could lead to therapeutic benefits. These findings underscore the importance of exploring structurally diverse compounds like N-2-(furan-2-yl)-2-(morpholin-4-y)ethylthiophene-2-carboxamide as candidates for further development.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include cyclization reactions to form the thiophene ring system, followed by nucleophilic substitution or condensation reactions to introduce the furan and morpholine moieties. The final step involves forming the amide bond, which can be achieved through various coupling methodologies such as Esterification or Amide coupling reagents like HATU or PyBOP.
In terms of pharmaceutical development, N-2-(furan-2-y l)-2-(morpholin -4-y l)ethylthiophene - 2 - carboxamide represents an excellent example of how structural complexity can be leveraged to achieve desired biological outcomes. Its unique combination of heterocyclic rings and functional groups makes it a promising candidate for further exploration in both academic research and industrial drug discovery programs. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping future therapeutic strategies.
The future prospects for N - 2 - ( furan - 2 - yl ) - 2 - ( morph olin - 4 - yl ) ethylthiophene - 2 - carboxamide are bright , with ongoing research aimed at optimizing its pharmacological profile and exploring new applications . Collaborative efforts between synthetic chemists , medicinal chemists , and biologists are essential for unlocking its full potential . By leveraging cutting-edge techniques such as computational modeling , high-throughput screening , and structure-based drug design , researchers can accelerate the development process and bring new treatments to patients who need them most .
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